6-Bromo-2-chlorothiazolo[4,5-B]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5HBrClN3S |
|---|---|
Molecular Weight |
250.50 g/mol |
IUPAC Name |
6-bromo-2-chloro-[1,3]thiazolo[4,5-b]pyrazine |
InChI |
InChI=1S/C5HBrClN3S/c6-2-1-8-3-4(9-2)11-5(7)10-3/h1H |
InChI Key |
LFDSHSAPMPIIAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2C(=N1)N=C(S2)Cl)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 Bromo 2 Chlorothiazolo 4,5 B Pyrazine
Foundational Synthetic Routes to the Thiazolo[4,5-B]pyrazine Core with Halogenation
The construction of the 6-Bromo-2-chlorothiazolo[4,5-b]pyrazine molecule is a multi-step process that hinges on the initial formation of the fused thiazolo[4,5-b]pyrazine ring system and the concurrent or subsequent introduction of the required halogen atoms.
Cyclocondensation Approaches for Thiazole-Pyrazine Ring Formation
The synthesis of the thiazolo[4,5-b]pyrazine core is efficiently achieved through cyclocondensation reactions. A prevalent strategy involves building the thiazole (B1198619) ring onto a pre-existing, appropriately substituted pyrazine (B50134) molecule. A key starting material for this approach is a 2,3-diaminopyrazine (B78566) derivative.
A chemically robust and logical pathway to the target compound's core structure begins with 5-bromo-pyrazine-2,3-diamine . This precursor contains the necessary pyrazine ring and the bromine atom destined for the C6 position of the final molecule. The thiazole ring is then formed by reacting this diamine with a reagent capable of providing a single carbon atom that is susceptible to intramolecular nucleophilic attack from both amino groups.
A particularly effective reagent for this transformation is thiophosgene (B130339) (CSCl₂) . orgsyn.orgyoutube.com The reaction of 5-bromo-pyrazine-2,3-diamine with thiophosgene would proceed through an initial reaction with one amino group to form a thiourea (B124793) intermediate. Subsequent intramolecular cyclization with the adjacent amino group, followed by elimination, yields the aromatic thiazole ring. This specific reaction has the added advantage of simultaneously introducing the chloro-substituent at the C2 position. This method provides a direct route to the 2-chloro-6-bromothiazolo[4,5-b]pyrazine scaffold.
Alternative cyclization strategies for related imidazo[4,5-b]pyrazines involve the reaction of diaminopyrazines with orthoesters or other carbon electrophiles, suggesting a versatile platform for ring formation. nih.gov
Strategies for Introducing Halogen Substituents (Bromination and Chlorination) in Heterocyclic Systems
In the synthesis of this compound, the most efficient strategy is to incorporate the halogen atoms via the starting materials rather than attempting to halogenate the fused heterocyclic system as a final step. Pyrazine rings are electron-deficient, which makes direct electrophilic halogenation challenging, often requiring harsh conditions.
Bromination: The bromine atom at the C6 position is introduced by using a brominated starting material, namely 5-bromo-pyrazine-2,3-diamine. The synthesis of this precursor typically involves the bromination of a suitable pyrazine derivative, such as 2,3-diaminopyrazine, using standard brominating agents.
Chlorination: The chlorine atom at the C2 position is installed during the cyclocondensation step. As described previously, the use of thiophosgene (CSCl₂) as the C1 synthon for the thiazole ring directly and conveniently furnishes the 2-chloro substituent. orgsyn.org This approach avoids a separate, and potentially less selective, chlorination step on the fully formed thiazolo[4,5-b]pyrazine ring.
The table below outlines the proposed foundational synthetic route.
| Step | Reactants | Key Reagent | Product | Purpose |
| 1 | 2,3-Diaminopyrazine | Brominating Agent (e.g., NBS) | 5-Bromo-pyrazine-2,3-diamine | Introduction of the C6-Bromo substituent. |
| 2 | 5-Bromo-pyrazine-2,3-diamine | Thiophosgene (CSCl₂) | This compound | Cyclocondensation to form the thiazole ring and concurrent introduction of the C2-Chloro substituent. |
Advanced Synthetic Modifications and Derivatization Strategies
The two halogen atoms on the this compound scaffold serve as versatile handles for introducing further molecular complexity through derivatization reactions.
Nucleophilic Aromatic Substitution Reactions on Halogenated Positions
The electron-deficient nature of the fused thiazolo[4,5-b]pyrazine ring system makes both the C2 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr). zenodo.orgrsc.org This reactivity allows for the selective or sequential displacement of the chloro and bromo substituents by a wide range of nucleophiles, including amines, alcohols, and thiols. The regioselectivity of this substitution—whether the reaction occurs preferentially at C2 or C6—is dictated by a combination of factors, including the inherent electronic activation at each position, the nature of the leaving group (Br vs. Cl), and the specific reaction conditions employed. nih.govstackexchange.com
The bromine atom at the C6 position is situated on the pyrazine portion of the bicyclic system. Its reactivity towards nucleophilic displacement is significantly enhanced by the strong electron-withdrawing inductive effects of the two flanking nitrogen atoms of the pyrazine ring. In related dihalo-N-heterocyclic systems, such as 2,3-dichloroquinoxaline, the halogen atoms are readily displaced by nucleophiles. rsc.org Furthermore, bromine is generally a better leaving group than chlorine in SNAr reactions due to its lower bond strength with carbon and greater polarizability. These factors combine to make the C6 position a highly reactive site for substitution.
The chlorine atom at the C2 position resides on the thiazole ring. This position is also highly activated towards SNAr. The activation stems from the electron-withdrawing effects of the adjacent thiazole nitrogen (N3) and the fused pyrazine ring. The C2 carbon is part of a S-C(Cl)=N system, which strongly stabilizes the negatively charged Meisenheimer complex intermediate formed during the nucleophilic attack. In studies of 2,4,6-trichloropyrimidine, the C2-chloro position, which is flanked by two nitrogen atoms, was found to be the most active site for substitution. zenodo.org By analogy, the electronic environment of the C2 position in this compound makes it a prime target for nucleophilic attack.
The determination of which site is more reactive is nuanced. While bromide is a better leaving group, the electronic activation at C2 is profound. In similar systems like 2,4-dichloroquinazolines, substitution occurs preferentially at the C4 position due to it having a higher LUMO coefficient, making it more electrophilic. nih.gov A similar detailed analysis would be required to definitively predict the regioselectivity for this compound, but it is clear that both positions are activated for sequential substitution, allowing for controlled, stepwise derivatization.
The table below summarizes the factors influencing the reactivity of each halogenated position.
| Position | Halogen | Ring System | Key Activating Factors | Leaving Group Ability |
| C2 | Chlorine | Thiazole | - Electron-withdrawing effect of adjacent N3 atom- Electron-withdrawing effect of fused pyrazine ring- Stabilization of Meisenheimer intermediate by S and N atoms | Good |
| C6 | Bromine | Pyrazine | - Strong electron-withdrawing effect of two pyrazine N atoms- General π-deficiency of the pyrazine ring | Excellent |
Regioselectivity and Mechanistic Investigations of Substitution Reactions
The thiazolo[4,5-b]pyrazine core possesses two reactive sites for nucleophilic substitution: the chloro group at the C2 position and the bromo group at the C6 position. The regioselectivity of these reactions is a critical aspect of its chemistry. Generally, the chlorine atom at the C2 position is more susceptible to nucleophilic attack than the bromine atom at the C6 position. This difference in reactivity can be attributed to the electronic effects of the fused thiazole and pyrazine rings.
Mechanistic studies on related heterocyclic systems, such as 2-nitrothiazoles, suggest that nucleophilic aromatic substitution likely proceeds through a two-step mechanism. rsc.org This involves the formation of a Meisenheimer-like intermediate, followed by the departure of the leaving group. The stability of this intermediate is influenced by the electron-withdrawing nature of the heterocyclic system. In the case of this compound, the chlorine at C2 is more readily displaced due to the combined electron-withdrawing effects of the adjacent nitrogen and sulfur atoms in the thiazole ring, which stabilize the anionic intermediate more effectively than the pyrazine ring does for substitution at C6.
Kinetic studies on similar systems have shown that the nature of the nucleophile, the solvent, and the counter-ion can all influence the reaction rate and outcome. For instance, the presence of ion pairs with anionic nucleophiles can affect reactivity, and in some cases, autocatalytic behavior has been observed in reactions with amine nucleophiles. rsc.org While specific mechanistic data for this compound is not extensively detailed in the available literature, these general principles of nucleophilic aromatic substitution on electron-deficient heterocycles provide a framework for understanding its reactivity.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize halogenated heterocycles like this compound. The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential couplings.
The bromine atom at the C6 position is typically targeted for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. This is because the C-Br bond is generally more reactive than the C-Cl bond in these catalytic cycles. libretexts.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-substituted heterocycle with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This method is widely used to introduce aryl or heteroaryl substituents at the C6 position. The general reaction scheme involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of ligands, base, and solvent is crucial for achieving high yields, especially with challenging substrates like nitrogen-rich heterocycles. nih.gov For instance, the use of bulky, electron-donating phosphine (B1218219) ligands can enhance catalytic activity. nih.govrsc.org
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgnih.gov This reaction is valuable for introducing vinyl groups at the C6 position. The mechanism typically involves oxidative addition of the aryl bromide to the palladium catalyst, followed by migratory insertion of the alkene and β-hydride elimination. nih.gov The reaction often exhibits high trans selectivity. organic-chemistry.org
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the C6-bromo position and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org This method is instrumental in synthesizing alkynyl-substituted thiazolo[4,5-b]pyrazines. The reaction can often be carried out under mild conditions, making it suitable for complex molecule synthesis. wikipedia.org Selective Sonogashira coupling at the more reactive C-Br bond over the C-Cl bond is a common strategy in dihalogenated systems. beilstein-journals.orgresearchgate.net
Below is an interactive table summarizing these palladium-catalyzed reactions for functionalization at C6.
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | 6-Aryl/Heteroaryl-2-chlorothiazolo[4,5-b]pyrazine |
| Heck | Alkene | Pd catalyst, Base | 6-Alkenyl-2-chlorothiazolo[4,5-b]pyrazine |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | 6-Alkynyl-2-chlorothiazolo[4,5-b]pyrazine |
While the C6-Br bond is generally more reactive, the C2-Cl bond can also be functionalized using palladium-catalyzed cross-coupling reactions, often under more forcing conditions or with specific catalyst systems designed for less reactive aryl chlorides. libretexts.org This allows for sequential functionalization, where the C6 position is modified first, followed by reaction at the C2 position.
Palladium-catalyzed cross-coupling reactions of chloropyrazines with various aromatic heterocycles have been reported, yielding the corresponding coupled products in moderate to good yields. clockss.org The use of specialized ligands, such as bulky electron-rich phosphines, has been shown to be effective for the coupling of less reactive aryl chlorides. rsc.org These catalyst systems can overcome the challenges associated with the oxidative addition of the C-Cl bond to the palladium center. nih.gov
Other Functional Group Interconversions and Advanced Transformations
Beyond substitution and cross-coupling reactions, the this compound scaffold can undergo other transformations to introduce further chemical diversity.
The Knoevenagel condensation is a versatile reaction for forming carbon-carbon double bonds. researchgate.netnih.gov While direct Knoevenagel condensation on the this compound ring itself is not typical, derivatives of the thiazolo[4,5-b]pyrazine system can be employed in such reactions. For instance, if a methyl group is present on the thiazole ring, it can act as an active methyl group and undergo condensation with aldehydes to form olefins. nih.gov This reaction proceeds smoothly for 2-methyl-thiazolo[4,5-b]pyrazines, highlighting its utility for synthesizing functional molecules containing this heterocyclic core. nih.gov This suggests that if the chlorine at C2 were to be replaced by a methyl group, subsequent Knoevenagel condensation could be a viable synthetic route.
The introduction of chirality is a critical step in the development of many biologically active molecules. For the this compound scaffold, chiral derivatization can be achieved through several strategies. One approach involves the use of chiral nucleophiles in substitution reactions or chiral ligands in metal-catalyzed couplings. Another strategy is to introduce a functional group that can be subsequently modified to create a stereocenter. For example, a carbonyl group could be introduced and then asymmetrically reduced to a chiral alcohol.
While specific examples of chiral derivatization starting directly from this compound are not prominently featured in the reviewed literature, the principles of asymmetric synthesis can be applied. The synthesis of related chiral heterocyclic systems often involves the use of chiral building blocks or auxiliaries. The development of methods for introducing stereocenters into the thiazolo[4,5-b]pyrazine core would significantly expand its utility in medicinal chemistry.
Exploration of Green Chemistry Principles in the Synthesis of Halogenated Thiazolo[4,5-b]pyrazines
The application of green chemistry principles to the synthesis of complex heterocyclic compounds like halogenated thiazolo[4,5-b]pyrazines is a growing area of focus aimed at reducing the environmental impact of chemical manufacturing. While specific studies on the green synthesis of this compound are not extensively documented, the broader field of heterocyclic chemistry provides a framework for more sustainable approaches.
Green chemistry emphasizes the use of environmentally benign solvents, the reduction of waste, and the use of energy-efficient processes. nih.govnih.gov For the synthesis of related thiazole and thiadiazole derivatives, researchers have explored the use of eco-friendly biopolymeric catalysts, such as terephthalohydrazide chitosan (B1678972) hydrogel, often in combination with methods like ultrasonic irradiation to accelerate reactions and improve yields under mild conditions. mdpi.com These approaches minimize the need for harsh reagents and traditional heating, thereby reducing energy consumption. mdpi.com
Key green synthetic strategies applicable to halogenated thiazolopyrazines include:
Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.
Use of Greener Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol (B145695), or ionic liquids is a cornerstone of green chemistry. mdpi.com The ideal scenario is a solvent-free reaction, which can sometimes be achieved through solid-state or mechanochemical methods. mdpi.com
Catalysis: The development and use of reusable, non-toxic catalysts can dramatically improve the atom economy of a reaction, a key principle of green chemistry. mdpi.com This includes both heterogeneous and homogeneous catalysts that can be easily separated from the reaction mixture and recycled.
One-Pot Syntheses: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates can save time, reduce solvent use, and minimize waste. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone for the structural analysis of 6-Bromo-2-chlorothiazolo[4,5-b]pyrazine, providing detailed information about the chemical environment of each atom.
While direct, published spectra for this compound are not widely available, the expected 1H and 13C NMR chemical shifts can be predicted based on the analysis of analogous structures and established principles of NMR spectroscopy. The core structure, a thiazolo[4,5-b]pyrazine, is an electron-deficient system. The attachment of two electron-withdrawing halogen atoms, bromine and chlorine, further deshields the carbon and hydrogen atoms in the heterocyclic system.
The 1H NMR spectrum is expected to be simple, showing a single peak for the lone proton on the pyrazine (B50134) ring. Its chemical shift would likely be in the downfield region, typically between 8.0 and 9.0 ppm, due to the deshielding effects of the adjacent nitrogen atoms and the bromine atom.
The 13C NMR spectrum would display distinct signals for each of the carbon atoms in the fused ring system. The chemical shifts are influenced by several factors:
Electronegativity of Heteroatoms: The nitrogen and sulfur atoms induce significant shifts in the adjacent carbon signals.
Halogen Substitution: The carbon atom directly bonded to the chlorine (C-2) and the carbon bonded to the bromine (C-6) are expected to be significantly deshielded. The carbon attached to chlorine will likely resonate at a very downfield position, potentially in the range of 150-160 ppm. The carbon attached to bromine would also be downfield, though the effect of bromine is typically less pronounced than chlorine.
Predicted chemical shifts for the carbon atoms of this compound are presented in the table below, based on data from related heterocyclic systems. mdpi.com
| Atom | Predicted 13C Chemical Shift (ppm) |
| C2 | 152-158 |
| C3a | 130-135 |
| C5 | 145-150 |
| C6 | 120-125 |
| C7a | 155-160 |
This interactive table allows for sorting and filtering of predicted NMR data.
To unambiguously assign the predicted 1H and 13C signals and to confirm the connectivity of the atoms within the molecule, a suite of two-dimensional (2D) NMR experiments is indispensable. youtube.comsdsu.educolumbia.eduyoutube.com
COSY (Correlation Spectroscopy): While of limited use for this specific molecule due to the presence of a single proton, in substituted analogs with more protons, COSY would be crucial for identifying proton-proton coupling networks. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. For this compound, an HSQC spectrum would definitively link the single 1H signal to its corresponding carbon atom on the pyrazine ring. columbia.eduyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR technique for elucidating the carbon skeleton of this molecule. HMBC reveals correlations between protons and carbons over two or three bonds. The single proton would show correlations to several carbon atoms in both the pyrazine and thiazole (B1198619) rings, allowing for the complete and unambiguous assignment of the quaternary carbons (those not attached to any protons), such as C2, C3a, C6, and C7a. columbia.eduyoutube.com For example, the proton at C5 would be expected to show HMBC correlations to C3a, C6, and C7.
NOESY (Nuclear Overhauser Effect Spectroscopy): In this case, NOESY would not be particularly informative for intramolecular structure elucidation due to the lack of multiple, spatially close protons. However, it could be used to study intermolecular interactions, such as dimer formation or interactions with a solvent.
The combined application of these techniques allows for a complete and confident assignment of the entire molecular structure. researchgate.net
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The bromine atom in this compound, attached to an electron-withdrawing ring system, is a potential halogen bond donor. NMR spectroscopy is a sensitive tool for detecting and characterizing these interactions in solution. researchgate.netresearchgate.net
When a halogen bond forms, for instance with a Lewis basic solvent like DMSO or pyridine, changes in the chemical shifts of the carbon atoms near the halogen can be observed. acs.org Specifically, the chemical shift of the carbon atom directly bonded to the bromine (C-6) is expected to be particularly sensitive to the formation of a halogen bond. olemiss.edu A downfield shift of this carbon upon interaction with a Lewis base would provide strong evidence for the presence of halogen bonding. researchgate.net Theoretical calculations can complement these experimental observations to quantify the strength of such interactions. acs.org
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational Studies
The FT-IR and Raman spectra of this compound would be characterized by a series of bands corresponding to the stretching and bending vibrations of the heterocyclic ring system.
Expected Vibrational Modes:
C=N Stretching: Strong bands in the region of 1620-1500 cm⁻¹ are expected, corresponding to the C=N stretching vibrations within the pyrazine and thiazole rings.
Aromatic C-H Stretching: A weak to medium band above 3000 cm⁻¹ would be attributed to the stretching of the single C-H bond on the pyrazine ring.
Ring Vibrations: A complex series of bands in the 1500-1000 cm⁻¹ "fingerprint" region would correspond to the stretching and bending modes of the entire fused ring system. These are characteristic of the thiazolo[4,5-b]pyrazine core.
C-Cl Stretching: A band in the region of 800-600 cm⁻¹ would be indicative of the C-Cl stretching vibration.
C-Br Stretching: A band at lower wavenumbers, typically in the 600-500 cm⁻¹ range, would correspond to the C-Br stretch.
Analysis of related benzothiazole (B30560) structures by FT-IR and Raman spectroscopy supports these expected assignments. researchgate.netnih.gov The combination of both techniques provides a more complete picture of the vibrational properties of the molecule. youtube.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. HRMS provides a highly accurate mass measurement, which can be used to determine the molecular formula with a high degree of confidence.
The presence of both chlorine and bromine atoms results in a characteristic isotopic pattern in the mass spectrum. Due to the natural abundances of the isotopes of these halogens (³⁵Cl:³⁷Cl ≈ 3:1 and ⁷⁹Br:⁸¹Br ≈ 1:1), the molecular ion peak (M⁺) will be accompanied by M+2 and M+4 peaks of predictable relative intensities. This isotopic signature is a powerful diagnostic tool for identifying the presence of one chlorine and one bromine atom in the molecule. miamioh.edu
The fragmentation pathways under mass spectrometric conditions would likely involve the sequential loss of the halogen atoms. The initial loss of a bromine radical followed by the loss of a chlorine radical, or vice versa, would be expected fragmentation steps. Further fragmentation of the heterocyclic ring would lead to smaller, stable ions.
X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself has not been reported, analysis of related thiazolo[4,5-b]pyridine (B1357651) and triazolo[4,5-b]pyrazine derivatives provides insight into the expected solid-state conformation. researchgate.netgoogle.commdpi.comresearchgate.net
The thiazolo[4,5-b]pyrazine core is expected to be essentially planar. In the crystal lattice, intermolecular interactions such as π-π stacking between the flat heterocyclic rings and halogen bonding involving the bromine and/or chlorine atoms would likely play a significant role in the packing arrangement. The study of crystal structures of similar compounds reveals that such non-covalent interactions are key in dictating the supramolecular architecture. mdpi.com
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties
The parent thiazolo[4,5-b]pyrazine system is inherently electron-deficient. This characteristic influences its electronic transitions and subsequent photophysical behavior. The UV-Visible absorption spectra of TPy derivatives are generally characterized by transitions within the aromatic system. The introduction of substituents can significantly modulate the energies of the frontier molecular orbitals (HOMO and LUMO), thereby altering the absorption and emission wavelengths.
Research on various TPy derivatives has established clear structure-property relationships. For instance, the introduction of electron-donating groups (such as methoxy (B1213986) or dimethylamino) or aryl groups at the C2 and C6 positions has been shown to increase the fluorescence quantum yield and induce solvatochromic effects. researchgate.netrsc.org These substitutions enhance the intramolecular charge transfer (ICT) character of the excited state, leading to a more polarized state that is sensitive to the polarity of the solvent environment.
In the case of this compound, the substituents are a bromo group at the 6-position and a chloro group at the 2-position. Both bromine and chlorine are halogens and are considered to be electron-withdrawing groups through induction, although they can also exhibit some electron-donating resonance effects. Their net effect on the electronic properties of the TPy core would be a combination of these factors. It is anticipated that the presence of these two halogen atoms would lead to a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted TPy core, although likely less pronounced than with strong electron-donating groups. The fluorescence quantum yield may be influenced by the heavy atom effect of bromine, which can promote intersystem crossing and potentially quench fluorescence.
Detailed studies on phenyl-substituted TPy derivatives provide valuable insights into the expected photophysical properties. The tables below summarize the absorption maxima (λabs), fluorescence emission maxima (λfl), quantum yields (Φf), and fluorescence lifetimes (τf) for a selection of TPy derivatives from the literature, illustrating the impact of different substitution patterns. These data serve as a reference for predicting the behavior of this compound.
Table 1: Photophysical Data of Selected 2-Phenylthiazolo[4,5-b]pyrazine Derivatives in Cyclohexane
| Compound | Substituent on 2-Phenyl Ring | λabs (nm) | λfl (nm) | Φf | τf (ns) |
| 3a | 4-(dimethylamino) | 398 | 424 | 0.58 | 1.1 |
| 3b | 4-methoxy | 344 | 382 | 0.03 | 1.0 |
| 3c | none | 332 | 366 | 0.01 | 0.8 |
Data sourced from Nakagawa et al., 2014. rsc.org
The data in Table 1 clearly demonstrates that electron-donating substituents on the 2-phenyl group lead to a significant red-shift in both absorption and emission, along with a dramatic increase in the fluorescence quantum yield.
Further studies on 2,6- and 2,5-diphenylthiazolo[4,5-b]pyrazine derivatives have shown that the position of substitution is also crucial. The 2,6-disubstituted derivatives generally exhibit more efficient fluorescence compared to their 2,5-disubstituted counterparts. nih.gov
Table 2: Spectroscopic Data of Selected Diphenylthiazolo[4,5-b]pyrazine Derivatives
| Compound | Substituents | Solvent | λabs (nm) | λfl (nm) | Φf |
| 2,6-diphenyl-TPy | - | Cyclohexane | 358 | 400 | 0.11 |
| 2,5-diphenyl-TPy | - | Cyclohexane | 348 | 440 | 0.01 |
| 2-(4-cyanophenyl)-6-(4-methoxyphenyl)-TPy | 4-CN, 4-OCH₃ | Cyclohexane | 374 | 430 | 0.85 |
Data sourced from Nakagawa et al., 2015. nih.gov
Computational Chemistry and Theoretical Investigations of 6 Bromo 2 Chlorothiazolo 4,5 B Pyrazine
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.govmdpi.com These studies are fundamental in predicting the behavior of 6-bromo-2-chlorothiazolo[4,5-b]pyrazine in chemical reactions. DFT calculations can determine various electronic properties, such as orbital energies and charge distributions, which are critical for understanding the molecule's reactivity. researchgate.net Theoretical studies on related pyrazine (B50134) derivatives have utilized DFT at levels like B3LYP to calculate properties relevant to their chemical behavior. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy of the HOMO (EHOMO) is associated with the molecule's ionization potential, and a higher EHOMO value suggests a greater tendency to donate electrons. Conversely, the energy of the LUMO (ELUMO) relates to the electron affinity, with a lower ELUMO value indicating a greater ability to accept electrons. researchgate.net
The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-withdrawing nature of the bromine, chlorine, and nitrogen atoms is expected to lower the energies of both frontier orbitals.
Quantum chemical parameters derived from HOMO and LUMO energies, such as electronegativity (χ), global hardness (η), and the fraction of electrons transferred (ΔN), help to quantify and predict the molecule's reactivity. researchgate.net
Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for this compound based on DFT Calculations
| Parameter | Formula | Description | Predicted Characteristic |
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Determines molecular stability and reactivity | A smaller gap suggests higher reactivity |
| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | Measures the power of an atom or group to attract electrons | High value expected due to heteroatoms |
| Global Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution | A larger gap corresponds to greater hardness |
This table presents theoretical parameters that would be calculated in a typical DFT study. The characteristics are based on principles demonstrated in studies of similar brominated pyrazine derivatives. researchgate.net
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map uses a color spectrum to indicate electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net
For this compound, MEP analysis would likely reveal:
Negative Potential: Concentrated around the nitrogen atoms of the pyrazine and thiazole (B1198619) rings and the chlorine atom, due to their high electronegativity. These sites are the most probable locations for interactions with electrophiles or hydrogen bond donors.
Positive Potential: Expected near the hydrogen atoms (if any were present on a substituted version) and potentially on the carbon atoms bonded to the electronegative halogen and nitrogen atoms. The carbon atom attached to the chlorine is a primary site for nucleophilic substitution.
This analysis is critical for understanding intermolecular interactions, such as how the molecule might dock into the active site of a protein.
Transition State (TS) analysis is a sophisticated computational method used to map the energy profile of a chemical reaction. By locating the transition state structure—the highest energy point along the reaction coordinate—researchers can calculate the activation energy (Ea) required for a reaction to proceed. This information is vital for understanding reaction kinetics and elucidating mechanisms.
For this compound, TS analysis could be applied to study various potential reactions, such as nucleophilic aromatic substitution (SNAr) at the 2-chloro position. By modeling the approach of a nucleophile, researchers can compute the structure and energy of the intermediate (e.g., a Meisenheimer complex) and the transition state leading to its formation and subsequent collapse to products. This would provide a detailed, step-by-step understanding of how substitutions occur on this scaffold, guiding synthetic chemists in choosing appropriate reaction conditions.
Molecular Dynamics Simulations for Conformational Landscape Exploration and Solvent Effects
While DFT studies often focus on static, gas-phase models, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes and interactions with the surrounding environment, such as a solvent.
For this compound, a relatively rigid molecule, MD simulations are particularly useful for:
Exploring Solvent Effects: Observing how the molecule interacts with different solvents (e.g., water, DMSO) can reveal information about its solubility and the stability of its solvated state. The solvent shell can influence the accessibility of reactive sites.
Conformational Stability: In the context of a larger molecule containing this scaffold, MD can explore the accessible conformational landscape, identifying the most stable (lowest energy) shapes the molecule adopts in solution.
Interaction Dynamics: When bound to a biological target, MD simulations can reveal the stability of the binding pose, fluctuations in key intermolecular interactions (like hydrogen bonds), and the role of water molecules in mediating the interaction. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Modification Guidance
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the structural properties of a series of compounds and their biological activity. researchgate.netnih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds and guide the design of more potent analogues. nih.gov
A QSAR study on derivatives of the this compound scaffold would involve:
Data Set Generation: Synthesizing and testing a series of analogues where different substituents are placed at various positions on the core structure.
Descriptor Calculation: Calculating a large number of molecular descriptors for each analogue. These can be 2D descriptors (e.g., molecular weight, polar surface area) or 3D descriptors from methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to build an equation that links the descriptors to the observed biological activity. researchgate.netnih.gov
Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation Q²) and external (e.g., a test set of molecules not used in model building) validation metrics. nih.govnih.gov
Table 2: Example of Statistical Parameters for a Validated QSAR Model
| Parameter | Description | Acceptable Value |
| R² | Coefficient of determination (goodness of fit) | > 0.6 |
| Q² or R²cv | Cross-validated correlation coefficient (internal predictive ability) | > 0.5 |
| R²pred | Predictive correlation coefficient for the external test set | > 0.6 |
| RMSE | Root Mean Square Error (accuracy of predictions) | As low as possible |
This table shows typical validation parameters used to assess the robustness and predictive power of a QSAR model, as seen in studies of similar heterocyclic compounds. nih.govnih.gov
The resulting QSAR model can highlight which properties (e.g., steric bulk, electrostatic fields) and which positions on the scaffold are most important for activity, providing clear guidance for future synthetic efforts.
In Silico Approaches for Predicting Molecular Interactions and Binding Modes
In silico techniques, particularly molecular docking, are used to predict how a small molecule (ligand) like this compound binds to the active site of a macromolecular target, such as a protein or enzyme. nih.gov This method is crucial in structure-based drug design.
The process involves:
Target Preparation: Obtaining a 3D structure of the target protein, often from X-ray crystallography or cryo-EM.
Ligand Preparation: Generating a low-energy 3D conformation of the ligand.
Docking Simulation: Using a scoring algorithm to place the ligand into the binding site of the target in numerous possible orientations and conformations. The program then scores these poses based on the predicted binding affinity, which considers factors like hydrogen bonds, hydrophobic interactions, and electrostatic complementarity. nih.gov
For this compound, docking studies could predict key interactions. For instance, the nitrogen atoms could act as hydrogen bond acceptors, while the planar thiazolopyrazine ring system could engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine or tyrosine in a protein's active site. nih.gov The results of docking can prioritize compounds for synthesis and biological testing and provide hypotheses about the mechanism of action that can be tested experimentally.
Advanced Applications in Chemical Research
Role as a Privileged Scaffold in Medicinal Chemistry Research
The thiazolo[4,5-b]pyridine (B1357651) core, a close structural relative of thiazolo[4,5-b]pyrazine, is considered a privileged scaffold in medicinal chemistry. dmed.org.ua This designation stems from its recurring presence in a variety of biologically active compounds that can interact with multiple, distinct biological targets. The fusion of the electron-deficient pyrazine (B50134) ring with the thiazole (B1198619) ring creates a unique electronic and structural motif. This scaffold can serve as a bioisostere for other critical structures like purines, allowing it to interact with a wide range of enzymes and receptors. dmed.org.ua The nitrogen atoms within the pyrazine ring can act as hydrogen bond acceptors, a crucial interaction in many protein-ligand binding events. nih.gov The utility of this scaffold is evident in its derivatives, which have been investigated for a wide array of therapeutic applications, including as kinase inhibitors for cancer therapy. nih.gov
Design and Synthesis of Novel Thiazolo[4,5-b]pyrazine Derivatives as Molecular Probes
The development of novel derivatives from scaffolds like 6-Bromo-2-chlorothiazolo[4,5-b]pyrazine is crucial for creating molecular probes to investigate biological systems. Synthetic chemists employ various strategies to build libraries of compounds around this core. Multi-component reactions and solid-phase synthesis are powerful techniques for generating a large number of derivatives efficiently. researchgate.netsci-hub.se For instance, a common approach involves the sequential substitution of the chloro and bromo groups. The greater reactivity of the 2-chloro position often allows for its selective replacement via nucleophilic aromatic substitution, followed by a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki coupling, at the 6-bromo position. nih.gov
These synthetic efforts produce a diverse set of molecules that can be used to probe the binding pockets of target proteins. By systematically altering the substituents at the 2- and 6-positions, researchers can map the steric and electronic requirements of a biological target, leading to the identification of potent and selective modulators. nih.gov
Structure-Activity Relationship (SAR) Methodologies for Ligand Design and Optimization
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's structure correlates with its biological activity. For the thiazolo[4,5-b]pyrazine scaffold and its analogues, SAR is used to optimize lead compounds into potent drug candidates.
In a study on related thiazolo[5,4-b]pyridine (B1319707) derivatives as inhibitors of the c-KIT kinase, researchers synthesized a series of compounds and evaluated their inhibitory activity. nih.gov They systematically explored different substituents at various positions on the scaffold. For example, replacing a simple phenyl group with a 3-(trifluoromethyl)phenyl group at one position led to a moderate increase in enzymatic inhibitory activity (IC₅₀ = 9.87 μM). nih.gov This suggests the trifluoromethyl group fits well into a hydrophobic pocket of the target enzyme. Further modifications led to the discovery of compound 6r , which showed significantly higher inhibitory activity against a drug-resistant mutant of c-KIT than the standard drug imatinib. nih.gov
Similarly, research on nih.govnih.govyoutube.comtriazolo[4,3-a]pyrazine derivatives as dual c-Met/VEGFR-2 kinase inhibitors demonstrated the power of SAR. researchgate.net By synthesizing a library of compounds with different functional groups, scientists identified compound 17l as a highly potent inhibitor with IC₅₀ values of 26.00 nM against c-Met and 2.6 µM against VEGFR-2. researchgate.net These studies often combine chemical synthesis, biological assays, and computational molecular docking to understand the key interactions between the ligand and the protein target. nih.govresearchgate.net
Below is an interactive table summarizing SAR data for representative thiazolo-fused pyrazine/pyridine derivatives from research literature, illustrating how structural changes impact inhibitory concentration.
| Compound ID | Scaffold | R1 Group | R2 Group | Target Kinase | IC₅₀ (nM) |
| 6h nih.gov | Thiazolo[5,4-b]pyridine | 3-(Trifluoromethyl)phenyl | - | c-KIT | 9870 |
| 6r nih.gov | Thiazolo[5,4-b]pyridine | (Specific Amide) | - | c-KIT (mutant) | 4770 |
| 17l researchgate.net | nih.govnih.govyoutube.comTriazolo[4,3-a]pyrazine | (Substituted Pyrazole) | 3,4-Dichloroaniline | c-Met | 26 |
| 17l researchgate.net | nih.govnih.govyoutube.comTriazolo[4,3-a]pyrazine | (Substituted Pyrazole) | 3,4-Dichloroaniline | VEGFR-2 | 2600 |
| A01 acs.org | Pyrazolo[3,4-b]pyridine | 2,6-Difluorophenyl | - | TRKA | 1.6 |
Please note: The structures of R1 and R2 groups can be complex and are described in detail in the cited literature.
Exploration of Thiazolo[4,5-b]pyrazine as Bioisosteres for Existing Pharmacophores
Bioisosterism is a strategy in drug design where a part of a molecule is replaced by another chemical group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. The pyrazine ring itself is often employed as a bioisostere for benzene, pyridine, and pyrimidine (B1678525) rings. nih.gov
The thiazolo[4,5-b]pyrazine scaffold can be considered a bioisostere for purine (B94841), a core structure in many biologically essential molecules like adenosine (B11128) triphosphate (ATP). dmed.org.ua Because many enzymes, particularly kinases, have an ATP-binding site, molecules that can mimic the purine structure are often effective inhibitors. The thiazolo[4,5-b]pyrazine core mimics the size, shape, and hydrogen-bonding capabilities of the purine system, allowing it to fit into these ATP-binding pockets and disrupt enzyme function. This bioisosteric relationship is a key reason for the scaffold's success in the development of kinase inhibitors. dmed.org.uanih.gov
Utility in Homogeneous and Heterogeneous Catalysis as N-Heterocyclic Ligands
Beyond its medicinal applications, the thiazolo[4,5-b]pyrazine scaffold holds potential in the field of catalysis. The nitrogen and sulfur atoms in the heterocyclic rings are capable of coordinating to transition metals, making derivatives of this scaffold attractive as ligands for catalytic processes. These ligands can influence the reactivity and selectivity of a metal center in various organic transformations. nih.govresearchgate.net
Derivatization to Form N-Heterocyclic Carbene (NHC) Precursors
N-Heterocyclic Carbenes (NHCs) are a powerful class of ligands in transition metal catalysis, valued for their strong σ-donating properties and tunable steric bulk. nih.gov The synthesis of an NHC typically involves the deprotonation of an N-heterocyclic salt precursor, such as an imidazolium, triazolium, or thiazolium salt. nih.govnih.gov
A thiazolo[4,5-b]pyrazine core could theoretically be derivatized to form a precursor for a fused NHC ligand. This would involve quaternization of one of the nitrogen atoms in the thiazole ring to form a thiazolium salt. Subsequent deprotonation of the C2-proton of the thiazole ring would yield the corresponding NHC. While the synthesis of an NHC from the specific this compound scaffold is not widely documented, the principle is well-established for other thiazole-containing systems. nih.gov For example, N-aryl thiazolium salts are readily prepared and can be used to generate thiazol-2-ylidene carbenes, which serve as effective ligands in catalysis. nih.gov
Coordination Chemistry with Transition Metals for Catalytic Applications
The nitrogen atoms of the pyrazine ring and the thiazole ring in the this compound scaffold can act as donor sites, forming stable complexes with transition metals like ruthenium, palladium, zinc, or copper. nih.gov The resulting metallo-organic complexes can function as catalysts.
For instance, a related structure, 2,5-di(pyridin-4-yl)thiazolo[5,4-d]thiazole, has been used as a ligand to construct a zinc-based metal-organic framework (MOF). nih.gov This material, MOF-LS10, demonstrated excellent performance as a heterogeneous catalyst for both the cycloaddition of CO₂ with epoxides and the photocatalytic coupling of benzylamine. nih.gov The study highlighted that the synergistic effect of the pyrazine and thiazolo-thiazole units was crucial for the catalytic activity. nih.gov Similarly, pyrazole-based N-heterocyclic ligands have been used to create ruthenium and iridium complexes that catalyze transfer hydrogenation reactions. researchgate.net This demonstrates the broad potential of using thiazolo[4,5-b]pyrazine derivatives as ligands to create novel homogeneous or heterogeneous catalysts for a wide range of chemical transformations.
Potential in Materials Science Research
Nitrogen-containing fused heterocyclic systems are of significant interest in materials science due to their inherent electronic properties, structural rigidity, and propensity for intermolecular interactions. The thiazolo[4,5-b]pyrazine scaffold is a promising candidate for the development of novel functional materials. nih.govresearchgate.net
The extended π-conjugated system of the thiazolo[4,5-b]pyrazine core suggests its potential for use in organic electronic devices. Structurally related polyheterocycles have demonstrated promising semiconductor properties. For example, poly(2,3-dihexylthieno[3,4-b]pyrazine), which shares a similar fused heterocyclic core, is a processable, low band-gap polymer. dtic.mil In its neutral state, it is dark blue-black, but it becomes transparent and light yellow when doped, with a measured conductivity of up to 3.6 x 10⁻² S cm⁻¹ and a low band-gap of approximately 0.95 eV. dtic.mil
Furthermore, research into analogous fused systems like furazanopyrazines has led to the development of n-type organic semiconductors with narrow bandgaps. The integration of furan, a thiophene (B33073) analogue, into π-conjugated molecules has been shown to be advantageous for organic semiconductors, providing good solubility, strong rigidity, and favorable stacking properties. nih.govbohrium.comnortheastern.edu These findings suggest that materials derived from this compound could be tailored for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net The presence of nitrogen atoms in the pyrazine ring can also enhance electron-transporting (n-type) characteristics, which is valuable for creating complementary circuits.
Table 2: Properties of a Structurally Related Heterocyclic Polymer Semiconductor
| Material | Key Properties | Potential Application |
| Poly(2,3-dihexylthieno[3,4-b]pyrazine) | Soluble/Processable, Low Band-Gap (~0.95 eV), Doped Film Conductivity (3.6 x 10⁻² S cm⁻¹) dtic.mil | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) |
The difunctional nature of this compound, possessing two distinct reactive halogen sites, makes it an ideal monomer for step-growth polymerization. Through sequential or differential reactivity in cross-coupling reactions, it can be incorporated into polymer backbones, creating π-conjugated polymers with well-defined structures. The polymerization of related monomers, such as 2,3-dihexylthieno[3,4-b]pyrazine (B597359) using ferric chloride, demonstrates a viable route to such polymers. dtic.mil Additionally, the thiazole moiety is a robust component in polymer chemistry, as shown by the synthesis of polymers like poly(N-(2-thiazolyl)methacrylamide) and its copolymerization with vinyl monomers. researchgate.netresearchgate.net
Polymers derived from thiazolopyrazine could serve as advanced matrix materials for composites. By reinforcing these polymers with nanoparticles, advanced composite materials (ACMs) with desirable physical and chemical properties can be fabricated. elsevierpure.com Such composites could exhibit low density, high stiffness and strength, and superior thermal and chemical resistance, depending on the precise control of factors like nanoparticle dispersion and matrix-filler interactions. elsevierpure.com
Supramolecular self-assembly, guided by non-covalent interactions, is a powerful strategy for constructing complex, ordered structures from molecular components. The this compound molecule is well-suited for this purpose due to its multiple sites for hydrogen bonding (pyrazine nitrogens), halogen bonding (bromo and chloro substituents), and π-π stacking (aromatic core).
Studies on the closely related thiazolo[3,2-a]pyrimidine system provide significant insight into the controlling factors of self-assembly. nih.govmdpi.com Research has demonstrated that the type of intermolecular hydrogen bonding is a critical tool for switching the resulting supramolecular architecture. mdpi.com For example, an O-H···O hydrogen bond can lead to the formation of centrosymmetric racemic dimers (0D structures), while the involvement of a pyrimidine nitrogen atom in an O-H···N bond can produce 1D polymeric chains. mdpi.com
The choice of solvent is also a crucial factor. Crystallization from a protic solvent like ethanol (B145695) can facilitate hydrogen bond-driven assembly, whereas an aprotic solvent with high hydrogen-bond accepting ability, like DMSO, can disrupt these interactions by forming solvate complexes, thus altering the final structure. mdpi.com Furthermore, the presence of a bromine atom allows for halogen bonding (e.g., N···Br or O···Br), which can introduce entirely new motifs, such as the formation of 1D homochiral chains instead of 2D layers. mdpi.com These principles of directed self-assembly are directly applicable to this compound, making it a highly promising candidate for the rational design of novel supramolecular materials with controlled dimensionality and properties.
Table 3: Intermolecular Interactions and Resulting Architectures in Thiazolo-pyrimidine/pyrazine Systems
| Interacting Groups | Type of Interaction | Resulting Supramolecular Architecture | Reference |
| Hydroxyl (-OH) and Carbonyl (C=O) | Hydrogen Bonding (O-H···O) | 0D Racemic Dimers | mdpi.com |
| Hydroxyl (-OH) and Pyrimidine N | Hydrogen Bonding (O-H···N) | 1D Homochiral/Heterochiral Chains | mdpi.com |
| Pyrimidine Ring and Phenyl Ring | π-π Stacking | 2D Supramolecular Layers | mdpi.com |
| Pyrimidine N and Bromine (-Br) | Halogen Bonding (N···Br) | 1D Supramolecular Homochiral Chains | mdpi.com |
Future Directions and Emerging Research Avenues for 6 Bromo 2 Chlorothiazolo 4,5 B Pyrazine
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of complex heterocyclic compounds often relies on multi-step processes that can be resource-intensive. A significant future direction lies in developing more efficient and environmentally benign methods for synthesizing and functionalizing 6-Bromo-2-chlorothiazolo[4,5-b]pyrazine.
Current research in heterocyclic chemistry emphasizes a shift away from harsh reaction conditions and stoichiometric reagents towards more sustainable alternatives. Future methodologies applicable to this compound could include:
Green Catalysis: The use of biocatalysts, such as immobilized enzymes or eco-friendly materials like cross-linked chitosan (B1678972) hydrogels, offers a promising path. mdpi.com These catalysts function under mild conditions, can often be recycled and reused multiple times without significant loss of efficacy, and can lead to higher product yields compared to traditional catalysts. mdpi.com
Energy-Efficient Synthesis: Techniques like ultrasonic irradiation can enhance reaction rates, reduce reaction times, and operate at lower temperatures, contributing to a more sustainable process. mdpi.com The application of ultrasound has been shown to be effective in the synthesis of other thiazole (B1198619) derivatives. mdpi.com
Advanced Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki coupling, are highly efficient for forming carbon-carbon bonds. nih.govmdpi.com Optimizing these reactions for this compound using advanced palladium precatalysts could enable the high-yield synthesis of a wide array of derivatives. nih.gov
Use of Benign Solvents: Replacing conventional volatile organic solvents with greener alternatives like deep eutectic solvents (DES) is another key trend. rsc.org These solvents are often biodegradable, non-toxic, and can be recycled, significantly reducing the environmental footprint of the synthetic process. rsc.org
Table 1: Comparison of Synthetic Methodologies
| Feature | Traditional Methods | Emerging Sustainable Methods |
|---|---|---|
| Catalyst | Often stoichiometric, non-recyclable catalysts. | Recyclable biocatalysts, advanced palladium precatalysts. mdpi.comnih.gov |
| Solvents | Volatile organic compounds (VOCs). | Deep eutectic solvents (DES), water, ethanol (B145695). mdpi.comrsc.org |
| Energy Input | High temperatures, long reaction times. | Ultrasonic or microwave irradiation, lower temperatures. mdpi.com |
| Waste Profile | Higher waste generation. | Reduced waste, potential for catalyst and solvent recycling. mdpi.comrsc.org |
| Efficiency | Variable yields, potential for side products. | Often higher yields and improved selectivity. mdpi.com |
Advanced Mechanistic Studies of Complex Chemical Transformations
A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and designing novel molecular structures. For this compound, which possesses multiple reactive sites, detailed mechanistic studies are crucial for controlling the outcome of chemical transformations.
Future research should focus on elucidating the pathways of key reactions, such as nucleophilic aromatic substitution at the 2-position (displacing the chlorine) and metal-catalyzed cross-coupling at the 6-position (utilizing the bromine). Key research avenues include:
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction intermediates and transition states. nih.govrsc.org This allows for the prediction of reaction pathways, activation energies, and the regioselectivity of substitutions, providing insights that are often difficult to obtain through experimental means alone.
In-situ Spectroscopic Analysis: Utilizing techniques like advanced NMR spectroscopy and mass spectrometry to monitor reactions in real-time can help identify transient intermediates and byproducts, offering direct evidence for proposed mechanisms.
Kinetics Studies: Performing detailed kinetic analysis of the substitution and coupling reactions under various conditions (e.g., different catalysts, solvents, temperatures) will provide quantitative data to support mechanistic hypotheses and enable fine-tuning of reaction parameters for optimal efficiency.
Exploiting Synergistic Effects of Halogen Substituents in Molecular Design
The presence of both a bromine and a chlorine atom on the thiazolo[4,5-b]pyrazine core is a key feature that can be strategically exploited. These two halogens have different electronic properties and reactivities, which allows for their selective manipulation in molecular design. The introduction of different halogens into a molecule can significantly alter its physicochemical properties, target interactions, and metabolic profile. nih.gov
Future research will likely focus on the synergistic interplay between these two substituents:
Orthogonal Functionalization: The differential reactivity of the C-Br and C-Cl bonds allows for orthogonal synthesis strategies. For instance, the bromo group is typically more reactive in palladium-catalyzed cross-coupling reactions, allowing for modification at this site while leaving the chloro group intact for a subsequent nucleophilic substitution. This enables the programmed, step-wise construction of complex molecules.
Halogen Bonding: Beyond their role as leaving groups, halogens can participate in non-covalent interactions known as halogen bonds. rsc.org This interaction, where the halogen acts as an electrophilic species, can be a powerful tool in crystal engineering and for directing molecular recognition at a biological target. rsc.org The synergy between the bromo and chloro groups could be exploited to create specific interaction patterns, enhancing binding affinity and selectivity.
Table 2: Properties and Utility of Halogen Substituents
| Substituent | Position | Key Property | Primary Synthetic Utility |
|---|---|---|---|
| Chlorine | 2 | More electronegative, activates the ring for nucleophilic attack. | Site for Nucleophilic Aromatic Substitution (SNAr). |
| Bromine | 6 | Excellent leaving group in metal-catalyzed reactions. | Site for Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira). mdpi.com |
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research and drug discovery. nih.govnih.gov For a scaffold like this compound, these computational tools can dramatically accelerate the design-make-test-analyze cycle.
Emerging applications in this domain include:
Predictive Modeling (QSAR): Machine learning algorithms can be trained on datasets of known compounds to build Quantitative Structure-Activity Relationship (QSAR) models. youtube.com These models can predict the biological activity or physicochemical properties of novel, virtual derivatives of this compound, allowing researchers to prioritize the synthesis of the most promising candidates. youtube.com
Generative Models for de Novo Design: AI-powered generative chemistry platforms can design entirely new molecules based on the thiazolo[4,5-b]pyrazine core. youtube.com By providing the model with a set of desired properties, these algorithms can generate novel structures that are optimized for specific functions, exploring chemical space far beyond human intuition. youtube.com
Retrosynthesis Prediction: AI tools are being developed to predict synthetic routes for complex molecules. By inputting a target derivative of this compound, these tools can suggest viable reaction pathways, saving significant time and resources in synthetic planning. youtube.com
In Silico Screening and Docking: Computational techniques like molecular docking, which are increasingly augmented by machine learning, can simulate how potential molecules bind to biological targets like proteins. nih.govnih.gov This allows for the rapid virtual screening of large libraries of derivatives to identify those with the highest predicted binding affinity, focusing laboratory efforts on the most viable compounds. nih.gov
Table 3: Applications of AI/ML in Chemical Discovery
| AI/ML Application | Description | Potential Impact on Research |
|---|---|---|
| QSAR | Correlates chemical structure with biological activity or properties. youtube.com | Prioritizes synthesis of high-potential compounds. |
| Generative Chemistry | Designs novel molecules with optimized properties. youtube.com | Accelerates the discovery of new lead compounds. |
| Retrosynthesis | Predicts viable synthetic pathways for target molecules. youtube.com | Reduces time and cost of chemical synthesis planning. |
| In Silico Screening | Virtually tests binding of molecules to biological targets. nih.gov | Identifies promising candidates from large virtual libraries. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
